molecular formula C25H17N3O3 B14531584 4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one CAS No. 62604-94-8

4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one

Cat. No.: B14531584
CAS No.: 62604-94-8
M. Wt: 407.4 g/mol
InChI Key: HGGWTEMMHRTTCC-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a nitrophenyl group, a phenyl group, and a benzo[g]phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a benzyl group followed by a series of condensation reactions to form the phthalazinone core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the phthalazinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-[(4-Nitrophenyl)methyl]benzo[g]phthalazin-1(2H)-one
  • 10-Phenylbenzo[g]phthalazin-1(2H)-one

Comparison: 4-[(4-Nitrophenyl)methyl]-10-phenylbenzo[g]phthalazin-1(2H)-one is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in scientific research and industry.

Properties

CAS No.

62604-94-8

Molecular Formula

C25H17N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-5-phenyl-3H-benzo[g]phthalazin-4-one

InChI

InChI=1S/C25H17N3O3/c29-25-24-21(22(26-27-25)14-16-10-12-19(13-11-16)28(30)31)15-18-8-4-5-9-20(18)23(24)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,27,29)

InChI Key

HGGWTEMMHRTTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=NNC3=O)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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